molecular formula C26H23NO6S B2474642 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline CAS No. 866867-20-1

6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2474642
CAS No.: 866867-20-1
M. Wt: 477.53
InChI Key: QLGBRZVXCLHELP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes methoxy, benzoyl, and sulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Key steps may include:

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinoline ring.

    Benzoylation: Addition of the 4-methoxybenzoyl group at the 3 position.

    Sulfonylation: Incorporation of the 4-methylbenzenesulfonyl group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the benzoyl or sulfonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline may include other quinoline derivatives with methoxy, benzoyl, or sulfonyl groups. Examples include:

  • 6,7-Dimethoxyquinoline
  • 3-(4-Methoxybenzoyl)quinoline
  • 4-(4-Methylbenzenesulfonyl)quinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBRZVXCLHELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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